N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dithiolane ring, a phenyl group, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the dithiolane ring. This can be achieved by reacting a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst . The phenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the formation of the oxazole ring via a cyclization reaction involving an appropriate precursor
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrooxazole derivatives
Substitution: Nitro-phenyl derivatives, halogenated phenyl derivatives
Scientific Research Applications
N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol-containing enzymes, potentially inhibiting their activity . The oxazole ring can interact with nucleic acids, affecting their function and stability . The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and function .
Comparison with Similar Compounds
N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
1,3-Dithiolane derivatives: These compounds share the dithiolane ring and exhibit similar reactivity and stability.
Oxazole derivatives: These compounds share the oxazole ring and are known for their biological activity and synthetic utility.
Carboxamide derivatives: These compounds share the carboxamide group and are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in the combination of these functional groups, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-12(11-4-5-17-15-11)14-10-3-1-2-9(8-10)13-18-6-7-19-13/h1-5,8,13H,6-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVRHAWMUAUSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=CC=C2)NC(=O)C3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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